molecular formula C17H24N2O2S3 B3016422 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953140-96-0

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B3016422
CAS No.: 953140-96-0
M. Wt: 384.57
InChI Key: KRNYKRKBCGOIRN-UHFFFAOYSA-N
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Description

The compound 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a piperidine scaffold. The structure combines a thiophene-2-sulfonamide moiety with a piperidin-4-ylmethyl group substituted at the nitrogen atom by a thiophen-2-ylmethyl chain.

Properties

IUPAC Name

5-ethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S3/c1-2-15-5-6-17(23-15)24(20,21)18-12-14-7-9-19(10-8-14)13-16-4-3-11-22-16/h3-6,11,14,18H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYKRKBCGOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Piperidine-Based Analogues with Varied Substituents

The following compounds highlight structural and functional differences:

Compound Name Key Structural Features Hypothesized Properties/Applications
5-Ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (Target) Thiophene sulfonamide, thiophen-2-ylmethyl-piperidine Enzyme inhibition, CNS targeting (if BBB-permeable)
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives () Tetrahydronaphthalenyl core, phenylpropionamide Opioid receptor modulation (inferred)
4'-Methyl acetyl fentanyl () Piperidine with phenylacetamide, methylphenyl substituent µ-opioid receptor agonist

Key Observations :

  • The target compound’s thiophene sulfonamide group distinguishes it from opioid-like piperidine derivatives (e.g., fentanyl analogues), which prioritize phenylacetamide moieties for receptor binding .

Sulfonamide-Containing Analogues with Diverse Aromatic Systems

Sulfonamides are pivotal in medicinal chemistry for their hydrogen-bonding capabilities and electrostatic interactions. Comparisons include:

Compound Name Key Structural Features Hypothesized Properties/Applications
5-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide () Cyclohexyl core, pyrazole substituent Potential kinase or protease inhibition
5-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-quinolinesulfonamide () Quinoline sulfonamide, propan-2-ylphenoxyethyl-piperidine Antibacterial or antiviral activity

Key Observations :

  • Replacing the piperidine ring with a cyclohexane () eliminates the nitrogen’s basicity, reducing solubility in aqueous environments but increasing lipophilicity.
  • The quinoline system () introduces a planar aromatic structure, favoring intercalation or stacking interactions absent in thiophene-based sulfonamides .

Impact of Substituents on Pharmacological Profiles

  • Thiophene vs. Quinoline: Thiophene’s electron-rich nature enables π-π interactions with aromatic residues in binding pockets, while quinoline’s rigidity may enhance selectivity for DNA-associated targets .
  • Piperidine vs. Cyclohexane : Piperidine’s nitrogen allows protonation at physiological pH, improving solubility and bioavailability compared to cyclohexane derivatives .

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